molecular formula C12H17NO2 B12122167 N-(4-ethyl-phenyl)-glycine ethyl ester

N-(4-ethyl-phenyl)-glycine ethyl ester

Cat. No.: B12122167
M. Wt: 207.27 g/mol
InChI Key: OLYBAEMPKZDLLY-UHFFFAOYSA-N
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Description

N-(4-ethyl-phenyl)-glycine ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a glycine ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-phenyl)-glycine ethyl ester typically involves the esterification of N-(4-ethyl-phenyl)-glycine with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

N-(4-ethyl-phenyl)-glycine+ethanolacid catalystN-(4-ethyl-phenyl)-glycine ethyl ester+water\text{N-(4-ethyl-phenyl)-glycine} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} N-(4-ethyl-phenyl)-glycine+ethanolacid catalyst​N-(4-ethyl-phenyl)-glycine ethyl ester+water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-phenyl)-glycine ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-ethyl-phenyl)-glycine ethyl ester has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-phenyl)-glycine ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with various enzymes and receptors in biological systems. The phenyl ring may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-phenyl)-glycine ethyl ester
  • N-(4-chloro-phenyl)-glycine ethyl ester
  • N-(4-bromo-phenyl)-glycine ethyl ester

Uniqueness

N-(4-ethyl-phenyl)-glycine ethyl ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(4-ethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-3-10-5-7-11(8-6-10)13-9-12(14)15-4-2/h5-8,13H,3-4,9H2,1-2H3

InChI Key

OLYBAEMPKZDLLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC(=O)OCC

Origin of Product

United States

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